molecular formula C8H7ClO2 B140881 2-Methoxybenzoyl chloride CAS No. 21615-34-9

2-Methoxybenzoyl chloride

Cat. No. B140881
CAS RN: 21615-34-9
M. Wt: 170.59 g/mol
InChI Key: RZNHSEZOLFEFGB-UHFFFAOYSA-N
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Description

2-Methoxybenzoyl chloride is a chemical compound that serves as an important intermediate in organic synthesis. It is characterized by the presence of a methoxy group attached to a benzoyl chloride moiety. This compound is utilized in various chemical reactions to synthesize a wide range of organic molecules, including pharmaceuticals and complex organic structures.

Synthesis Analysis

The synthesis of derivatives from 2-methoxybenzoyl chloride has been explored in several studies. For instance, the reaction of 2-methoxybenzoyl chlorides with 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene leads to the formation of 3,5-diketoesters, which can be further transformed into functionalized chromones . Another example is the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole, which is achieved by cyclizing 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of compounds derived from 2-methoxybenzoyl chloride have been investigated using various computational methods, such as ab initio and density functional theory (DFT). These studies provide insights into the electronic properties and stability of the synthesized molecules .

Chemical Reactions Analysis

2-Methoxybenzoyl chloride participates in annulative coupling reactions with internal alkynes in the presence of an iridium catalyst system to selectively form phenanthrene derivatives . This process is accompanied by the elimination of carbon monoxide and hydrogen chloride, and the reaction proceeds without the need for an external base. Deuterium-labeling experiments have been conducted to understand the mechanism and the rate-determining steps of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds derived from 2-methoxybenzoyl chloride are characterized using various analytical techniques, including NMR spectroscopy, X-ray diffraction, and mass spectrometry. These studies reveal the structural details and confirm the purity of the synthesized compounds. For example, the crystal structure of a dimeric tin(IV) complex derived from the reaction of 2-(2-methoxyphenyl)benzothiazole with tin(II) chloride has been elucidated, providing valuable information about the coordination environment and the geometry around the tin atoms .

Relevant Case Studies

Several case studies highlight the versatility of 2-methoxybenzoyl chloride in synthesizing complex molecules. The synthesis of various metal complexes with 1-(p-methoxybenzyl)-2-(p-methoxyphenyl)benzimidazole demonstrates the ability of 2-methoxybenzoyl chloride derivatives to form coordination compounds with interesting photoluminescent properties . Additionally, asymmetric reactions involving 2-methoxy-1,4-benzoquinones have led to the enantioselective synthesis of a variety of organic compounds, showcasing the potential of 2-methoxybenzoyl chloride in stereoselective synthesis .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Chromones and Hydroxyquinolines : 2-Methoxybenzoyl chloride is used in the synthesis of 3,5-diketoesters, which are further transformed into functionalized 2-hydroxychroman-4-ones or chromones. This compound also facilitates the creation of functionalized 4-hydroxyquinolines (Rahn et al., 2009).

  • Chemical Reactivity Studies : The compound's influence on the kinetics of reactions, such as solvolyses, has been studied. It shows particular behaviors in different solvents, contributing to the understanding of reaction mechanisms (Park & Kevill, 2012).

  • Facilitation of Domino Friedel-Crafts Acylation/Annulation : 2-Methoxybenzoyl chloride is used in one-pot regioselective synthesis of chromen-4-one derivatives, demonstrating its utility in complex organic reactions (Bam & Chalifoux, 2018).

Biological and Medicinal Applications

  • Anticancer Agent Synthesis : It is used in preparing steroidal 2-methoxybenzoate analogs with potential antiproliferative activities against various cancer cell lines, indicating its significance in anticancer drug development (Huang et al., 2019).

  • Antimicrobial Activity Studies : Derivatives of 2-methoxybenzoyl chloride have been synthesized and tested for antimicrobial activities, contributing to the search for new antibacterial agents (Tomma et al., 2019).

Safety And Hazards

2-Methoxybenzoyl chloride is combustible and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNHSEZOLFEFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885169
Record name Benzoyl chloride, 2-methoxy-
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Methoxybenzoyl chloride

CAS RN

21615-34-9, 1300-64-7
Record name 2-Methoxybenzoyl chloride
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Record name Anisoyl chloride (mixed isomers)
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Record name 2-Anisoyl chloride
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Record name Benzoyl chloride, 2-methoxy-
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Record name Benzoyl chloride, 2-methoxy-
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Record name 2-methoxybenzoyl chloride
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Record name Methoxybenzoyl chloride
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Record name 2-Anisoyl chloride
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Synthesis routes and methods I

Procedure details

O-Anisic acid (0.38 mol) was suspended in 60 mL CHCl3 and 3 drops DMF. A single volume of SOCl2 (4 mole equiv.) was added at room temperature with vigorous reaction and the reaction was then refluxed. The reaction was monitored by IR for disappearance of the carboxylic acid carbonyl stretch at 1740 cm-1 and appearance of the acyl carbonyl stretch at 1780 cm-1. The reaction was judged complete after 24 hours. The solvent and excess reagent were removed via vacuum distillation (86 mmHg) affording the crude o-anisoyl chloride in >95% yield as an oil. The acid chloride was cooled, diluted with 50 mL CHCl3 and added dropwise to a chilled (ice/H2O) solution of TEA and t-butylamine (1.2 mole equiv. each) in 100 mL CHCl3. Once addition was complete, the cooling bath was removed and the mixture stood at ambient temperature. The mixture was washed 3×1.5N HCl, 2×0.5N NaOH, and 1× brine. The chloroform was dried on MgSO4, filtered, and concentrated in vacuo to approximately 93 g oil which was Kugelrohr distilled (110°/0.3 mmHg). The N-t-butyl-o-anisamide was obtained as a yellow oil in 95% yield.
Quantity
0.38 mol
Type
reactant
Reaction Step One
Name
Quantity
4 mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acid carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acyl carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
95%

Synthesis routes and methods II

Procedure details

A mixture of 2-methoxybenzoic acid (45.6 g, 0.3 mol), thionyl chloride (53.5 g, 33 ml, 0.45 mol) and dimethylformamide (two drops) was refluxed for an hour. Excess thionyl chloride was then distilled off under reduced pressure. Benzene (50 ml) was added to the residue and the solvent was distilled off until the weight of the residue remained unchanged (about 51 g).
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To 30 g of 2-anisic acid in 500 mL of round-bottom flask was added dropwise 50 mL of thionyl chloride. After all of the thionyl chloride was added the reaction mixture was stirred at room temperature for 18 hours. Excess thionyl chloride was then distilled off by water aspirator and the remaining liquid was vacuum distilled (82°/0.7 mm Hg). Desired 2-methoxybenzoyl chloride was obtained as a colorless liquid, 32 g.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Quantity
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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